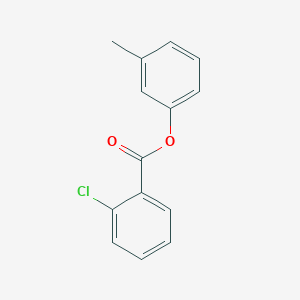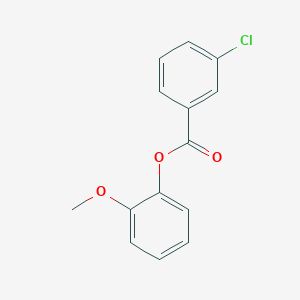
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid, also known as MTB, is a sulfur-containing amino acid derivative that is widely used in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is not fully understood, but it is believed to act as a sulfur donor in cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, such as cysteine and methionine. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of sulfur-containing amino acids.
Biochemical and Physiological Effects:
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of these amino acids. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It has also been shown to have a variety of effects on cells, making it a valuable tool for investigating cellular processes. However, one limitation of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid. One area of interest is the development of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of sulfur-containing compounds in cellular metabolism and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid and its effects on cellular processes.
Métodos De Síntesis
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbutanoic acid with thioamide compounds. One common method involves the reaction of 2-bromo-3-methylbutyric acid with thioacetamide in the presence of a base such as sodium hydroxide. This reaction yields 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to have a variety of effects on cells, including the regulation of protein synthesis and the inhibition of cell proliferation. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been used to study the effects of sulfur-containing compounds on cellular metabolism and the regulation of gene expression.
Propiedades
Fórmula molecular |
C8H11NO2S2 |
|---|---|
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
3-methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-5(2)6(7(10)11)13-8-9-3-4-12-8/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
ZDXXWCXXFHVLIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
SMILES canónico |
CC(C)C(C(=O)O)SC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)




![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)


![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)